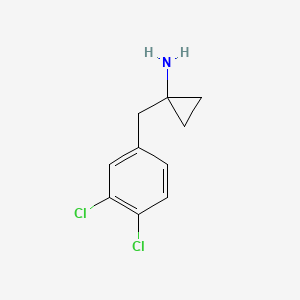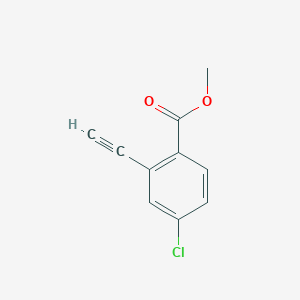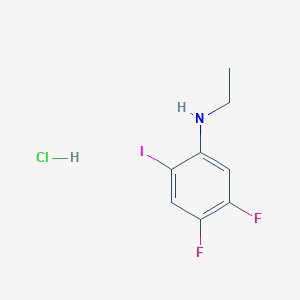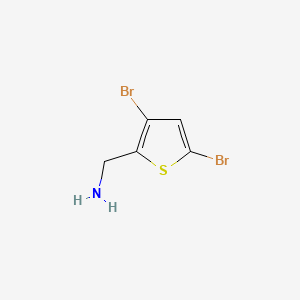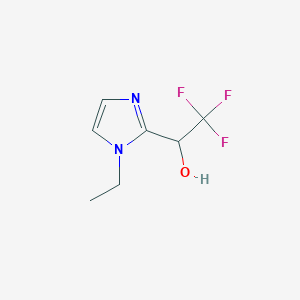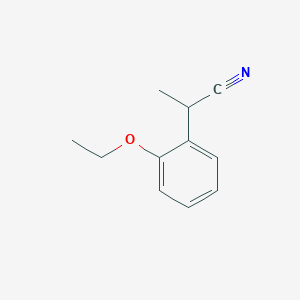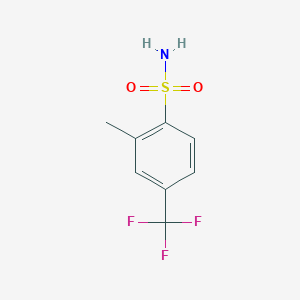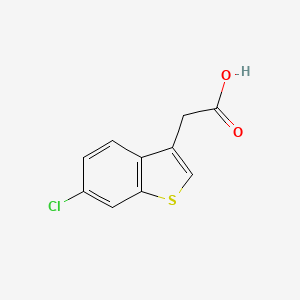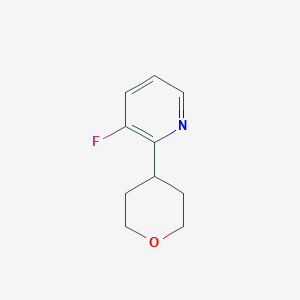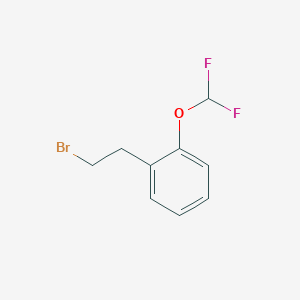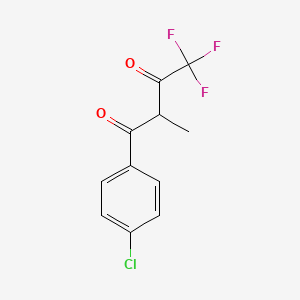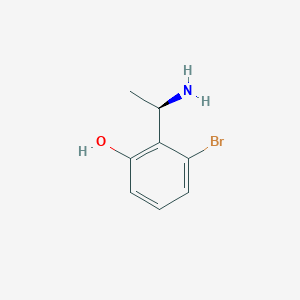
(R)-2-(1-Aminoethyl)-3-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(1-Aminoethyl)-3-bromophenol: is a chiral organic compound that features an aminoethyl group attached to a bromophenol structure
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis.
Bromination: Bromination of phenol derivatives followed by subsequent amination.
Industrial Production Methods:
Batch Production: Conducting reactions in controlled batch processes to ensure consistency and quality.
Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
化学反応の分析
(R)-2-(1-Aminoethyl)-3-bromophenol: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenols: Produced from nucleophilic substitution reactions.
科学的研究の応用
(R)-2-(1-Aminoethyl)-3-bromophenol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Applied in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways Involved: Influences biochemical pathways related to its biological activity.
類似化合物との比較
(R)-2-(1-Aminoethyl)-3-bromophenol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (R)-3-(1-Aminoethyl)benzonitrile, (R)-1-(1-naphthyl)ethylamine.
Uniqueness: The presence of the bromine atom and the specific position of the aminoethyl group contribute to its distinct chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChIキー |
PFHXRVCVKNKTBY-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC=C1Br)O)N |
正規SMILES |
CC(C1=C(C=CC=C1Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



